
6-Sulfanyl-L-norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-L-norleucine typically involves the introduction of a sulfanyl group to the norleucine structure. One common method is the reaction of L-norleucine with thiolating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the thiolation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
6-Sulfanyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinic acid or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted norleucine derivatives depending on the nucleophile used.
科学研究应用
6-Sulfanyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of 6-Sulfanyl-L-norleucine involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and protein stability, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
6-Mercaptonorleucine: Similar structure with a sulfanyl group at the sixth carbon.
Norleucine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-Sulfanyl-L-norleucine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
91724-74-2 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI 键 |
HBMWPJLCTYKAGL-YFKPBYRVSA-N |
手性 SMILES |
C(CCS)C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCS)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


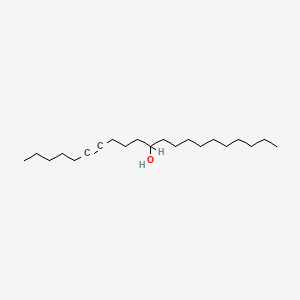
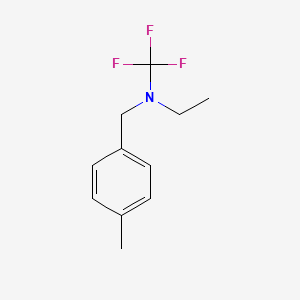

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
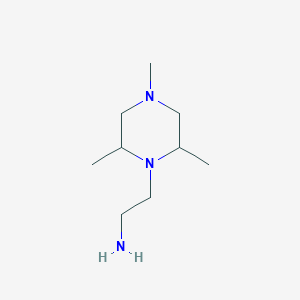
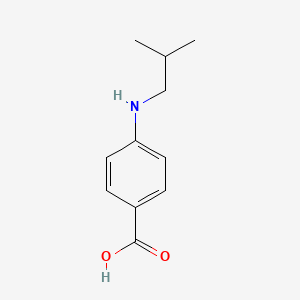
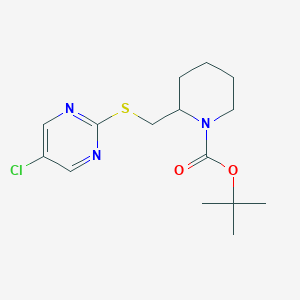
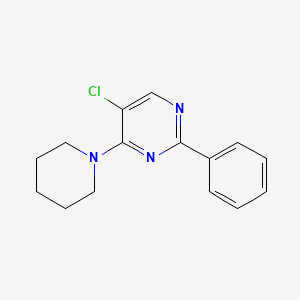
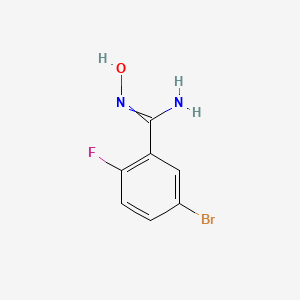

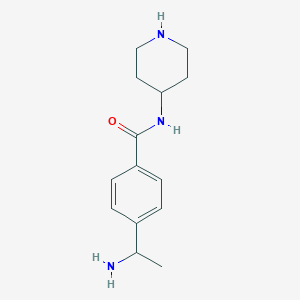
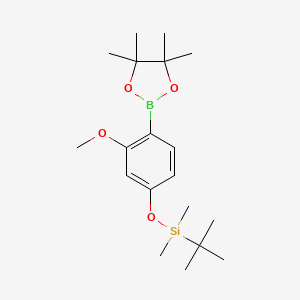
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)

